molecular formula C10H7N5O2 B14509066 (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone

(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone

Katalognummer: B14509066
Molekulargewicht: 229.19 g/mol
InChI-Schlüssel: CRYAGBIRDCHNJR-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone is a complex organic compound that features both pyrazine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone typically involves the condensation of pyrazine-2-carbaldehyde with pyrimidine-4-carboxylic acid hydrazide under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives such as amines, nitriles, and substituted pyrazine and pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone exerts its effects involves interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone: shares similarities with other oxime-containing compounds and heterocyclic molecules such as pyrazine and pyrimidine derivatives.

Uniqueness

  • The unique combination of pyrazine and pyrimidine rings in this compound provides distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C10H7N5O2

Molekulargewicht

229.19 g/mol

IUPAC-Name

(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone

InChI

InChI=1S/C10H7N5O2/c16-10(7-1-2-12-6-14-7)9(15-17)8-5-11-3-4-13-8/h1-6,17H/b15-9+

InChI-Schlüssel

CRYAGBIRDCHNJR-OQLLNIDSSA-N

Isomerische SMILES

C1=CN=CN=C1C(=O)/C(=N/O)/C2=NC=CN=C2

Kanonische SMILES

C1=CN=CN=C1C(=O)C(=NO)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.